

A Comprehensive Spectroscopic Guide to 2-Chlorobenzyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Chlorobenzyl chloride*

Cat. No.: B7760980

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **2-Chlorobenzyl Chloride** (CAS No. 611-19-8), a crucial reagent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.^[1] Understanding its spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretically grounded understanding of this compound's characterization.

Compound Overview and Safety Imperatives

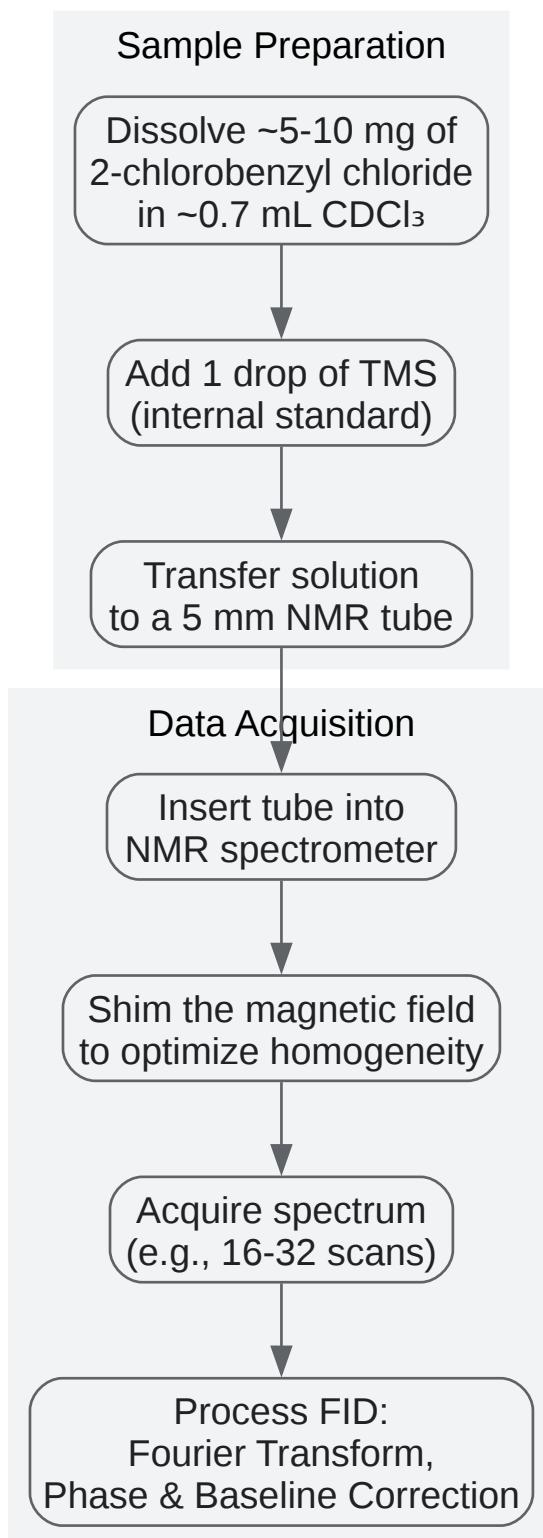
2-Chlorobenzyl chloride, also known as 1-chloro-2-(chloromethyl)benzene or α ,2-dichlorotoluene, is a colorless to pale yellow liquid with a pungent odor.^{[2][3]} Its structure consists of a benzene ring substituted with a chlorine atom and an adjacent chloromethyl group.

Molecular Structure of 2-Chlorobenzyl Chloride

Caption: Molecular structure of **2-Chlorobenzyl chloride** ($C_7H_6Cl_2$).

Critical Safety Protocol: **2-Chlorobenzyl chloride** is a hazardous substance. It is classified as a lachrymator and is corrosive, causing severe skin burns and eye damage.^{[4][5][6]} It is also harmful if inhaled, swallowed, or absorbed through the skin and may cause an allergic skin reaction.^{[5][6]} All handling must be performed in a well-ventilated chemical fume hood, with

appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[2][4][6]


Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For **2-chlorobenzyl chloride**, both ^1H and ^{13}C NMR provide unambiguous confirmation of its constitution.

^1H NMR Spectroscopy

Causality Behind Experimental Choices: The choice of a deuterated solvent, typically chloroform-d (CDCl_3), is critical as it dissolves the analyte without producing an interfering proton signal. Tetramethylsilane (TMS) is added as an internal standard, providing a reference point (0 ppm) for accurate chemical shift measurements.

Experimental Protocol: ^1H NMR Sample Preparation and Acquisition

[Click to download full resolution via product page](#)

Caption: Standard workflow for ^1H NMR analysis.

Data Interpretation: The ^1H NMR spectrum is characterized by two main regions: the aromatic region and the aliphatic region.

- Aromatic Protons (4H):** The four protons on the benzene ring appear as a complex multiplet between approximately 7.2 and 7.5 ppm. The ortho-substitution pattern leads to overlapping signals that are often difficult to resolve into simple first-order patterns.
- Benzylic Protons (2H):** The two protons of the chloromethyl ($-\text{CH}_2\text{Cl}$) group are chemically equivalent and are not coupled to any other protons. Therefore, they appear as a sharp singlet. The electron-withdrawing nature of the adjacent chlorine atom and the aromatic ring shifts this signal downfield to approximately 4.74 ppm.

Table 1: Summary of ^1H NMR Data for **2-Chlorobenzyl Chloride**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.50	Multiplet	4H	Aromatic protons (Ar-H)
~ 4.74	Singlet	2H	Benzylic protons (- CH_2Cl)

(Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.)

^{13}C NMR Spectroscopy

Principle and Protocol: ^{13}C NMR spectroscopy detects the carbon nuclei, providing a distinct signal for each unique carbon environment. The experimental protocol is similar to that for ^1H NMR, though longer acquisition times are typically required due to the low natural abundance of the ^{13}C isotope.

Data Interpretation: The proton-decoupled ^{13}C NMR spectrum will show six distinct signals, corresponding to the seven carbon atoms (two aromatic carbons are equivalent by symmetry).

[7]

- **Aliphatic Carbon:** The carbon of the chloromethyl (-CH₂Cl) group is significantly influenced by the attached chlorine, resulting in a signal around 43.5 ppm.
- **Aromatic Carbons:** Six signals are expected for the six aromatic carbons. The carbon bearing the chloromethyl group (C-2) and the carbon bearing the chlorine (C-1) are shifted downfield due to the electronegativity of their substituents. The other four carbons appear in the typical aromatic region.

Table 2: Summary of ¹³C NMR Data for **2-Chlorobenzyl Chloride**

Chemical Shift (δ , ppm)	Assignment
~ 135.0	Quaternary Ar-C (C-Cl)
~ 133.5	Quaternary Ar-C (C-CH ₂ Cl)
~ 131.0	Ar-CH
~ 129.5	Ar-CH
~ 129.0	Ar-CH
~ 127.0	Ar-CH
~ 43.5	Benzylidic Carbon (-CH ₂ Cl)

(Note: Assignments are predictive and based on typical substituent effects. Exact values may vary.)^[7]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol: For a liquid sample like **2-chlorobenzyl chloride**, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for even simpler sample handling.

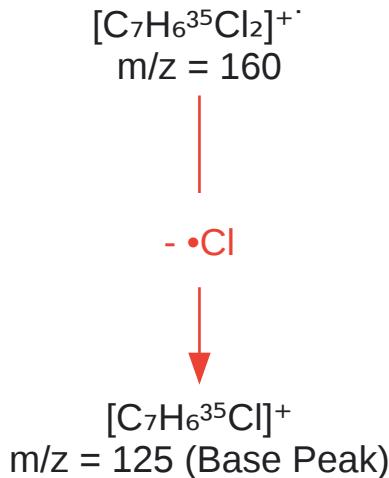
Data Interpretation: The IR spectrum confirms the presence of the key structural components of the molecule.[8][9]

- **C-H Stretching:** Aromatic C-H stretching vibrations appear as a group of peaks just above 3000 cm^{-1} . The aliphatic C-H stretches from the $-\text{CH}_2-$ group are found just below 3000 cm^{-1} .
- **C=C Stretching:** Aromatic ring C=C double bond stretches cause characteristic absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- **C-Cl Stretching:** The vibrations for the C-Cl bonds typically appear in the fingerprint region, usually between 800 and 600 cm^{-1} . The aryl-Cl stretch is often observed around 750 cm^{-1} .

Table 3: Key IR Absorption Bands for **2-Chlorobenzyl Chloride**

Frequency Range (cm^{-1})	Vibration Type	Assignment
3100 - 3000	C-H Stretch	Aromatic
2960 - 2850	C-H Stretch	Aliphatic ($-\text{CH}_2-$)
~ 1595, 1475, 1445	C=C Stretch	Aromatic Ring
~ 1260	C-H Bend (in-plane)	Aromatic

| ~ 750 | C-Cl Stretch / C-H Bend (oop) | Aryl-Cl / ortho-sub |


Mass Spectrometry (MS)

Principle: Mass spectrometry bombards a molecule with energy (typically a beam of electrons in Electron Ionization, EI), causing it to ionize and break apart into charged fragments. The mass-to-charge ratio (m/z) of the parent ion and its fragments are detected, revealing the molecular weight and providing structural clues based on fragmentation patterns.

Data Interpretation: The mass spectrum of **2-chlorobenzyl chloride** is highly characteristic due to the presence of two chlorine atoms.[8][10] Chlorine has two stable isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%), in an approximate 3:1 ratio.

- Molecular Ion (M^+): The molecular ion peak cluster is expected around m/z 160. Due to the two chlorine atoms, it will exhibit a distinctive pattern:
 - M^+ peak (m/z 160): Contains two ^{35}Cl atoms.
 - $M+2$ peak (m/z 162): Contains one ^{35}Cl and one ^{37}Cl . Its intensity will be about 65% of the M^+ peak (2 x 3:1 ratio).
 - $M+4$ peak (m/z 164): Contains two ^{37}Cl atoms. Its intensity will be about 10% of the M^+ peak.
- Base Peak (m/z 125): The most abundant fragment is typically formed by the loss of a chlorine radical ($\bullet\text{Cl}$) from the benzylic position. This forms the stable 2-chlorobenzyl cation. This fragment will also have an isotope peak at m/z 127 (due to the remaining ^{37}Cl) with about one-third the intensity of the m/z 125 peak.[8]

Proposed Fragmentation Pathway in EI-MS

[Click to download full resolution via product page](#)

Caption: Primary fragmentation of **2-chlorobenzyl chloride** in Mass Spectrometry.

Table 4: Major Fragments in the Mass Spectrum of **2-Chlorobenzyl Chloride**

m/z Value	Proposed Fragment Ion	Notes
160, 162, 164	$[C_7H_6Cl_2]^{+}$	Molecular ion cluster
125, 127	$[C_7H_6Cl]^{+}$	Base peak; loss of benzylic $\bullet Cl$

| 89 | $[C_7H_5]^{+}$ | Loss of HCl from the m/z 125 fragment |

Conclusion

The structural identity and purity of **2-chlorobenzyl chloride** can be unequivocally established through a combination of spectroscopic techniques. 1H and ^{13}C NMR confirm the carbon-hydrogen framework and substitution pattern. IR spectroscopy verifies the presence of key functional groups, while mass spectrometry provides the molecular weight and a characteristic fragmentation pattern defined by its two chlorine atoms. Together, these methods form a self-validating system for the comprehensive characterization of this important chemical intermediate.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - **2-Chlorobenzyl chloride**, 98+%.
- Fisher Scientific. (2025). SAFETY DATA SHEET - **2-Chlorobenzyl chloride**.
- SD Fine-Chem Limited. (n.d.). **2-CHLOROBENZYL CHLORIDE** - GHS Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - **2-Chlorobenzyl chloride**.
- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - **2-Chlorobenzyl chloride**.
- ChemicalBook. (n.d.). **2-Chlorobenzyl chloride**(611-19-8) 1H NMR spectrum.
- ChemicalBook. (n.d.). **2-Chlorobenzyl chloride**(611-19-8) ^{13}C NMR spectrum.
- PubChem. (n.d.). **2-Chlorobenzyl chloride** | C7H6Cl2 | CID 11906. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). **2-Chlorobenzyl chloride**(611-19-8) MS spectrum.
- ChemicalBook. (n.d.). **2-Chlorobenzyl chloride**(611-19-8)IR1.
- SIELC Technologies. (2018). **2-Chlorobenzyl chloride**.
- ECHEMI. (n.d.). **2-Chlorobenzyl chloride** Formula.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chlorobenzyl chloride | SIELC Technologies [sielc.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Chlorobenzyl chloride(611-19-8) 13C NMR [m.chemicalbook.com]
- 8. 2-Chlorobenzyl chloride | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chlorobenzyl chloride(611-19-8) IR Spectrum [m.chemicalbook.com]
- 10. 2-Chlorobenzyl chloride(611-19-8) MS spectrum [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-Chlorobenzyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7760980#2-chlorobenzyl-chloride-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com